molecular formula C11H10Cl2N2O4 B11495955 Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate

Cat. No.: B11495955
M. Wt: 305.11 g/mol
InChI Key: CXTVADJKWLVZLP-UHFFFAOYSA-N
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Description

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is a complex organic compound with the molecular formula C11H10Cl2N2O4. It consists of 10 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 1,2-dichloroethane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,2-dichloroethylidene)amino]benzoate
  • Methyl 4-[(2,3-dichloro-1-azaprop-1-enyloxy)carbonylamino]benzoate

Uniqueness

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzoate moiety, an amino group, and a dichloroethylidene substituent. The molecular formula is C₁₄H₁₄Cl₂N₂O₃, with a molar mass of approximately 335.18 g/mol. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays.

Antioxidant Activity

Research indicates that derivatives of methyl 4-aminobenzoate exhibit significant inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes involved in the antioxidant defense system. For instance, a study found that certain derivatives had Ki values indicating strong inhibition of these enzymes, suggesting potential applications in reducing oxidative stress in cells .

Cytotoxicity and Antitumor Effects

The compound's cytotoxic properties have been evaluated against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism. The presence of the dichloroethylidene group is believed to enhance its reactivity towards cellular targets, contributing to its antitumor effects.

Toxicological Profile

The toxicity of this compound has been assessed through various studies. Key findings include:

  • Acute Toxicity : Studies report that the compound exhibits moderate acute toxicity in animal models, with LD50 values indicating significant risk at higher doses .
  • Long-term Effects : Chronic exposure studies suggest potential carcinogenic effects due to the presence of chlorinated compounds within its structure. Regulatory evaluations highlight the need for further toxicological assessments to fully understand its long-term health impacts .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), supporting the hypothesis that oxidative stress mediates its cytotoxic effects.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit GR and GST. The researchers utilized various derivatives to assess binding affinities through molecular docking simulations. The findings indicated that specific modifications to the benzoate moiety could enhance binding efficiency and selectivity towards these enzymes, paving the way for designing more potent inhibitors .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₄Cl₂N₂O₃
Molar Mass335.18 g/mol
SolubilityDMSO, Methanol
LD50 (in rats)~200 mg/kg
Ki value for GR inhibition0.325 ± 0.012 µM
Ki value for GST inhibition92.41 ± 22.26 µM

Properties

Molecular Formula

C11H10Cl2N2O4

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 4-[(1,2-dichloroethylideneamino)oxycarbonylamino]benzoate

InChI

InChI=1S/C11H10Cl2N2O4/c1-18-10(16)7-2-4-8(5-3-7)14-11(17)19-15-9(13)6-12/h2-5H,6H2,1H3,(H,14,17)

InChI Key

CXTVADJKWLVZLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

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